molecular formula C14H17BClNO2 B593984 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 1256358-95-8

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No. B593984
M. Wt: 277.555
InChI Key: SJXBYHLXCIZBPR-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For example, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as FTIR, 1H and 13C NMR, and MS . X-ray diffraction is also used to gauge the single crystal structure .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds. The reaction involves the coupling of an aryl or alkenyl halide with an amine or phenol using a palladium catalyst .

  • Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a boronic acid using a palladium catalyst .

  • Stille Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organotin compound using a palladium catalyst .

  • Sonogashira Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a terminal alkyne using a palladium catalyst .

  • Negishi Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organozinc compound using a palladium catalyst .

  • Heck Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an alkene using a palladium catalyst .

  • Pharmaceutical Applications : Compounds with a diazine scaffold, which is a two-nitrogen containing compound, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines : The functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .

  • Buchwald-Hartwig Cross Coupling Reaction : This reaction is used to form carbon-nitrogen bonds and carbon-oxygen bonds. The reaction involves the coupling of an aryl or alkenyl halide with an amine or phenol using a palladium catalyst .

  • Suzuki-Miyaura Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a boronic acid using a palladium catalyst .

  • Stille Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organotin compound using a palladium catalyst .

  • Sonogashira Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with a terminal alkyne using a palladium catalyst .

  • Negishi Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an organozinc compound using a palladium catalyst .

  • Heck Coupling : This reaction is used to form carbon-carbon bonds. It involves the coupling of an aryl or alkenyl halide with an alkene using a palladium catalyst .

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXBYHLXCIZBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681928
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS RN

1256358-95-8
Record name 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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